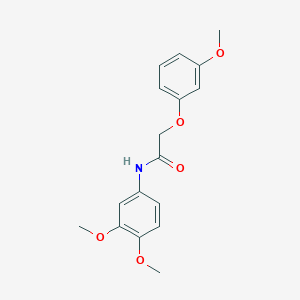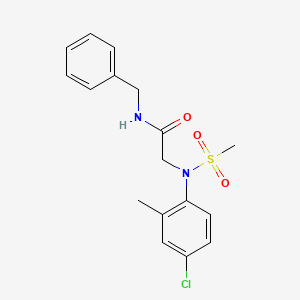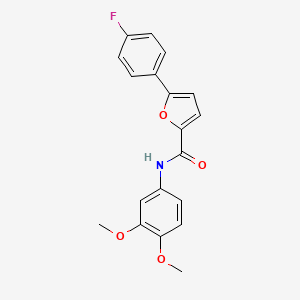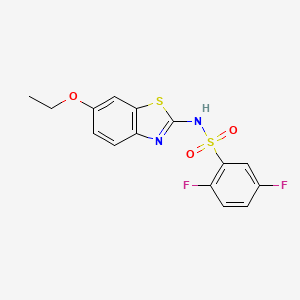
N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide, also known as APIB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular formula of C19H21N2O2. In
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, this compound has been found to protect against neurodegeneration by reducing oxidative stress and inflammation. Additionally, this compound has been shown to alleviate pain by modulating the activity of certain pain receptors.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide research. Firstly, more studies are needed to investigate the safety and efficacy of this compound in humans. Secondly, the potential of this compound as a therapeutic agent in various diseases needs to be explored further. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved therapeutic properties. Lastly, the use of this compound in combination with other drugs could enhance its therapeutic effects and reduce its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anticancer, neuroprotective, and analgesic properties. However, more studies are needed to investigate the safety and efficacy of this compound in humans, and the potential of this compound as a therapeutic agent in various diseases needs to be explored further.
合成方法
The synthesis of N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide involves a multi-step process that includes the reaction of 4-acetylphenyl isocyanate with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with isobutyryl chloride. The final product is obtained by purification through recrystallization.
科学研究应用
N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurodegenerative diseases, and pain management. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. Moreover, this compound has been shown to possess neuroprotective effects and can protect against neurodegeneration. Additionally, this compound has been found to exhibit analgesic properties and can alleviate pain.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)18(23)21-17-6-4-5-15(11-17)19(24)20-16-9-7-14(8-10-16)13(3)22/h4-12H,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJCNXQWJAYBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)
![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)



![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)
